molecular formula C16H20ClNO3S B2386931 2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1705483-00-6

2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2386931
CAS No.: 1705483-00-6
M. Wt: 341.85
InChI Key: NBVXSYAMDCRYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure common in bioactive molecules due to its conformational rigidity. Key substituents include:

  • 2-Chlorophenyl moiety: Attached via an ethanone linker, contributing steric bulk and electronic effects. The stereochemistry ((1R,5S)) is critical for binding specificity.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3S/c1-22(20,21)14-9-12-6-7-13(10-14)18(12)16(19)8-11-4-2-3-5-15(11)17/h2-5,12-14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVXSYAMDCRYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone, also known by its CAS number 1705271-08-4, is a novel synthetic molecule with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₈ClNO₃S
  • Molecular Weight : 327.8 g/mol

The primary mechanism of action for this compound involves the inhibition of Janus kinases (JAKs), particularly JAK1 and TYK2. This inhibition affects the JAK-STAT signaling pathway, which is crucial for the differentiation and activation of Th1 and Th17 cells, thereby modulating immune responses and inflammation.

Anti-inflammatory Effects

Research indicates that this compound significantly inhibits inflammation in various models. In an adjuvant-induced arthritis model in rats, it demonstrated:

  • Reduction in inflammation : The compound reduced inflammatory markers and symptoms associated with arthritis.
  • Bone resorption inhibition : It effectively inhibited osteoclast formation and activity, which are pivotal in bone resorption processes.
  • Impact on body weight : The compound also influenced body weight changes in treated animals, suggesting systemic effects on metabolism.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Oral Bioavailability : It is noted for its ability to be effectively absorbed when administered orally, making it a candidate for oral therapeutic formulations.
  • Metabolism : Further studies are required to elucidate its metabolic pathways and potential active metabolites that contribute to its pharmacological effects .

Study on Inflammatory Diseases

A study investigated the efficacy of this compound in models of autoimmune diseases. The results showed:

  • A marked decrease in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) after treatment.
  • Improvement in clinical scores related to disease severity in treated groups compared to controls.

Impact on Immune Response

In vitro studies highlighted that this compound could modulate immune cell functions:

  • Th17 Cell Modulation : It reduced the proliferation of Th17 cells, which are often implicated in autoimmune conditions.
  • Cytokine Production : The compound downregulated the production of several key cytokines involved in inflammatory responses .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatorySignificant reduction in inflammation markers
Bone ResorptionInhibition of osteoclast activity
Immune ModulationDecreased Th17 cell proliferation
Cytokine RegulationDownregulation of IL-6 and TNF-alpha

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and potential therapeutic applications.

Neuropharmacological Effects

Studies have suggested that the compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could imply potential applications in treating neuropsychiatric disorders such as anxiety and depression.

Mechanisms of Action:

  • Receptor Modulation: The compound may act as a modulator for specific neurotransmitter receptors involved in mood regulation and cognitive functions.
  • Neurotransmitter Interaction: It has been observed to influence serotonin and dopamine pathways, which are critical in mood disorders.

Antiparasitic Activity

Recent investigations into the antiparasitic properties of similar compounds have shown promising results. Derivatives of chlorophenyl compounds have demonstrated significant activity against parasites such as Entamoeba histolytica and Giardia intestinalis, often with lower cytotoxicity compared to standard treatments like metronidazole.

Mechanisms of Action:

  • Inhibition of Parasitic Enzymes: Similar compounds have been shown to inhibit enzymes critical for the survival of parasites, leading to their death or incapacitation.

Study on Neuropharmacological Effects

A peer-reviewed study examined the effects of structurally similar compounds on anxiety-related behaviors in animal models. Results indicated that these compounds could reduce anxiety-like behaviors, suggesting potential for further development in treating anxiety disorders.

Antiparasitic Efficacy Evaluation

In vitro studies assessed the efficacy of related compounds against Trypanosoma cruzi, showing IC50 values indicating potent activity comparable to established antiparasitic agents. The selectivity index (SI) for these compounds was noted to be favorable, indicating lower toxicity towards mammalian cells while maintaining efficacy against parasites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights structural analogs and their pharmacological or physicochemical differences:

Compound Name / ID Core Structure Substituents (Position 3) Aryl Group (Position 8) Key Properties/Activities Reference
Target Compound 8-azabicyclo[3.2.1]octane Methylsulfonyl 2-Chlorophenyl (ethanone-linked) Not explicitly stated in evidence N/A
">(1R,5S)-3-(Benzenesulfonyl)-8-(4-trifluoromethylphenyl)methanone 8-azabicyclo[3.2.1]octane Benzenesulfonyl 4-Trifluoromethylphenyl (methanone) Higher lipophilicity (CF₃ group)
">(1R,3r,5S)-8-((3,5-Dimethylpyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[...] (38) 8-azabicyclo[3.2.1]octane Pyrazole sulfonamide 4-Isopropylphenoxy Sulfonamide may improve metabolic stability
">(4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[...])methanone 8-azabicyclo[3.2.1]octane Phenylamino 4-Chlorophenyl (methanone) Antibacterial activity reported
">Tropifexor (FXR agonist) 8-azabicyclo[3.2.1]octane Oxazole-methoxy Benzothiazole-carboxylic acid Farnesoid X receptor agonism

Key Observations:

Substituent Effects: Methylsulfonyl vs. Benzenesulfonyl: The target’s methylsulfonyl group offers moderate polarity compared to the bulkier benzenesulfonyl in , which may reduce metabolic clearance. Chlorophenyl Position: The target’s 2-chlorophenyl (vs. Sulfonamide vs. Sulfonyl: Pyrazole sulfonamide in introduces hydrogen-bonding capacity, absent in the target’s methylsulfonyl.

Pharmacological Profiles: Antibacterial activity is noted for 4-chlorophenyl analogs , while Tropifexor () demonstrates nuclear receptor modulation. The target’s biological activity remains uncharacterized in the evidence.

Synthetic Accessibility :

  • Palladium-catalyzed methods () and sulfonylation () are viable for analogs. The methylsulfonyl group in the target may be introduced via oxidation of methylthio precursors or direct sulfonylation.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology :

  • Key steps : Synthesis typically involves cyclization of the azabicyclo[3.2.1]octane core, followed by sulfonylation at the 3-position and coupling with the 2-chlorophenylacetyl group. For example, cyclopropylidene intermediates (common in azabicyclo syntheses) may serve as precursors for functionalization .
  • Optimization : Control reaction parameters such as temperature (often 0–60°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometry of reagents (e.g., sulfonylating agents). Chromatography (HPLC or flash) is critical for purification to achieve >95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
CyclizationNaH, THF, 0°C → RT65–7085
SulfonylationMsCl, Et3N, DCM80–8590
CouplingPd(PPh3)4, aryl halide50–6095

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Methodology :

  • X-ray crystallography : Resolves absolute configuration (e.g., (1R,5S) bicyclic core) and validates stereochemical assignments .
  • NMR : Use 2D techniques (COSY, NOESY) to confirm spatial proximity of substituents (e.g., methylsulfonyl group at C3) .
  • Mass spectrometry (HRMS) : Confirm molecular formula (C17H19ClNO3S) with <2 ppm error .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group substitution) impact the compound’s interaction with biological targets?

  • Methodology :

  • Pharmacophore modeling : Compare methylsulfonyl vs. triazole or cyclopropylidene analogs to assess binding affinity to targets like GPCRs or ion channels .
  • SAR studies : Replace the 2-chlorophenyl group with fluorophenyl or trifluoromethyl derivatives to evaluate potency shifts in enzyme inhibition assays .
    • Key Finding : Methylsulfonyl groups enhance metabolic stability but may reduce solubility, requiring co-solvents (e.g., DMSO) in in vitro assays .

Q. What computational approaches can predict the compound’s pharmacokinetic properties and metabolic pathways?

  • Methodology :

  • Molecular docking (AutoDock/Vina) : Simulate binding to cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict metabolism .
  • QSAR models : Use descriptors like logP (predicted ~2.5) and polar surface area (~75 Ų) to estimate blood-brain barrier permeability .
  • MD simulations : Assess stability of the bicyclic core in aqueous vs. lipid environments .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodology :

  • Assay validation : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation conditions (pH, temperature) to minimize variability .
  • Control experiments : Include reference inhibitors (e.g., atropine for muscarinic receptors) to calibrate activity thresholds .
  • Meta-analysis : Cross-reference data from analogs (e.g., 8-azabicyclo derivatives with triazole substituents) to identify trends in selectivity .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between reported methods for similar azabicyclo[3.2.1]octane derivatives?

  • Analysis :

  • Catalyst sensitivity : Palladium-based coupling reactions (e.g., Suzuki-Miyaura) are highly substrate-dependent; electron-deficient aryl halides (e.g., 2-chlorophenyl) may require optimized ligands .
  • Steric hindrance : Bulky substituents at C3 (e.g., methylsulfonyl) can slow reaction kinetics, necessitating extended reaction times .
    • Resolution : Use high-throughput screening to identify ideal catalysts (e.g., Pd(OAc)2 with XPhos) for challenging couplings .

Experimental Design Recommendations

Q. What strategies mitigate degradation of this compound during long-term stability studies?

  • Methodology :

  • Storage conditions : Store at –20°C under inert atmosphere (N2) to prevent oxidation of the sulfonyl group .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to aqueous formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.